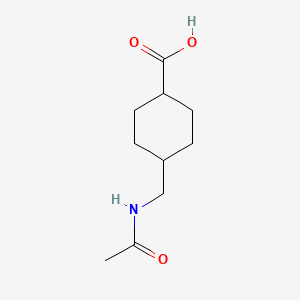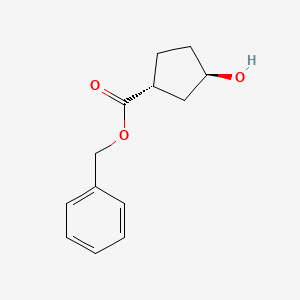
N-(4-(Trifluoromethyl)phenyl) formamide
Overview
Description
“N-(4-(Trifluoromethyl)phenyl) formamide” is a chemical compound with the CAS Number: 74702-40-2. Its molecular formula is C8H6F3NO and it has a molecular weight of 189.14 . The IUPAC name for this compound is 4-(trifluoromethyl)phenylformamide .
Molecular Structure Analysis
The InChI code for “N-(4-(Trifluoromethyl)phenyl) formamide” is 1S/C8H6F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-5H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
“N-(4-(Trifluoromethyl)phenyl) formamide” is stored at a temperature of 2-8°C .
Scientific Research Applications
Molecular Docking and Structure Analysis
N-(4-(Trifluoromethyl)phenyl) formamide and its derivatives have been explored in molecular docking studies and structure analysis. For example, N-(4-Bromo-Phenyl)-Formamide, a novel derivative, has shown moderate antimicrobial properties. Its crystal structure and intermolecular interactions have been analyzed using Hirshfeld surface analysis and 2D fingerprint plots, contributing to our understanding of its stability and potential biological activity (Malek, Patel, Shah, & Gandhi, 2020).
NF-kappaB and AP-1 Gene Expression Inhibition
Research on derivatives of N-(4-(Trifluoromethyl)phenyl) formamide has revealed their role in inhibiting NF-kappaB and AP-1 gene expression. These studies are crucial in understanding the molecular mechanisms of potential oral bioavailability and cellular activities of these compounds (Palanki et al., 2000).
Lewis Basic Organocatalysis
Formamides, including derivatives of N-(4-(Trifluoromethyl)phenyl) formamide, have been used as Lewis basic organocatalysts. These catalysts have shown high efficiency and selectivity in the reduction of N-aryl imines, offering a broad substrate spectrum and potential applications in organic synthesis (Wang et al., 2006).
Crystal Structure Characterization
The crystal structure and molecular interactions of various formamide derivatives, including N-(2-(N-methylsulfamoyl)phenyl)formamide, have been characterized. These studies provide insights into the stability and potential applications of these compounds in pharmaceuticals (Etsè, Zaragoza, & Pirotte, 2019).
Green Chemistry Applications
In the field of green chemistry, formamides, including derivatives of N-(4-(Trifluoromethyl)phenyl) formamide, have been synthesized using eco-friendly methods. For instance, selective N-formylation of amines using CO2 and H2 has been achieved, highlighting the compound's role in sustainable chemical processes (Liu et al., 2017).
Chemical Space Exploration
Exploration of chemical space with N-(4-(Trifluoromethyl)phenyl) formamide derivatives has led to the discovery of new properties and functions. The reduction of NCF 3 carbamoyl fluorides has been used to access N-trifluoromethylated formamides, underscoring the potential of these compounds as building blocks in complex functional molecules (Zivkovic, Nielsen, & Schoenebeck, 2022).
Polyimide Synthesis
N-(4-(Trifluoromethyl)phenyl) formamide derivatives have been used in synthesizing organosoluble polyimides. These compounds, characterized by good solubility in organic solvents, are significant in the development of high-performance materials (Liu et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNPSYHKKJAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323085 | |
| Record name | 4-(Trifluoromethyl)formanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Trifluoromethyl)phenyl) formamide | |
CAS RN |
74702-40-2 | |
| Record name | 74702-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)formanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)formanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)
![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)
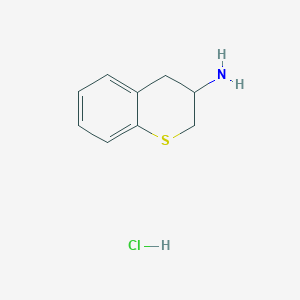
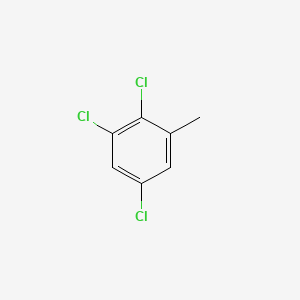
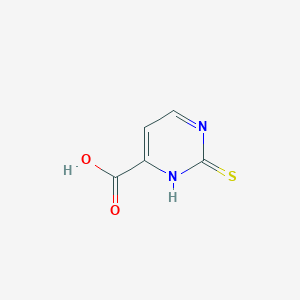

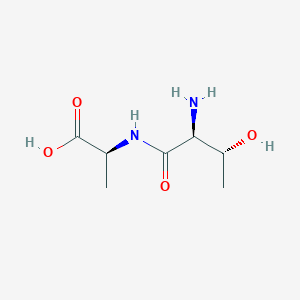
![2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B3024325.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)
